4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine
Overview
Description
4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine is a compound that features a piperidine ring substituted with a phenylmethyl group and a pyridinylcarbonyl group
Preparation Methods
Chemical Reactions Analysis
4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine can be compared with other similar compounds, such as:
4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different chemical and biological properties.
4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-morpholine:
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-pyridin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-6-10-19-11-7-17)20-12-8-16(9-13-20)14-15-4-2-1-3-5-15/h1-7,10-11,16H,8-9,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURDOPZZTHQUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358467 | |
Record name | ST50924324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260428-26-0 | |
Record name | ST50924324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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